molecular formula C12H16FNO B15374375 1-(4-Fluorophenyl)-5-(methylamino)pentan-3-one CAS No. 918519-41-2

1-(4-Fluorophenyl)-5-(methylamino)pentan-3-one

Cat. No.: B15374375
CAS No.: 918519-41-2
M. Wt: 209.26 g/mol
InChI Key: VWEYYYIQGRJFIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-5-(methylamino)pentan-3-one is a synthetic cathinone derivative supplied for forensic and neuropharmacological research purposes. Synthetic cathinones are a prominent class of new psychoactive substances (NPS) and are β-keto analogs of amphetamine, often referred to as "bk-amphetamines" (Baumann, 2018). This compound is structurally analogous to 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (commonly known as 4-fluoropentedrone or 4-FPD), a substance identified in materials available on the designer drug market (Klabunde & Pasternak, 2017). The primary research applications for this compound include its use as an analytical reference standard in forensic chemistry and toxicology. Researchers utilize it for the unequivocal identification of novel psychoactive substances in casework and seized materials through techniques such as gas chromatography-mass spectrometry (GC-MS), liquid chromatography-high-resolution mass spectrometry (LC-HRMS), nuclear magnetic resonance (NMR) spectroscopy, and Raman spectroscopy (Klabunde & Pasternak, 2017). In neuropharmacology, studies on related cathinones show they act as psychomotor stimulants that exert their effects by interacting with plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) (Baumann, 2018). The specific mechanism—whether it acts as a transporter substrate to evoke neurotransmitter release or as a potent uptake blocker—is a key area of investigation, as it determines the compound's effects on cell-to-cell monoamine signaling (Baumann, 2018). Research into these mechanisms contributes to the understanding of the health risks associated with NPS, which can include serious symptoms such as hallucinations, psychosis, tachycardia, hypertension, and hyperthermia. This product is intended for research use only by trained professionals. It is not intended for human or veterinary diagnostic or therapeutic uses. Please refer to the product's Safety Data Sheet (SDS) before handling.

Properties

CAS No.

918519-41-2

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

1-(4-fluorophenyl)-5-(methylamino)pentan-3-one

InChI

InChI=1S/C12H16FNO/c1-14-9-8-12(15)7-4-10-2-5-11(13)6-3-10/h2-3,5-6,14H,4,7-9H2,1H3

InChI Key

VWEYYYIQGRJFIR-UHFFFAOYSA-N

Canonical SMILES

CNCCC(=O)CCC1=CC=C(C=C1)F

Origin of Product

United States

Biological Activity

1-(4-Fluorophenyl)-5-(methylamino)pentan-3-one, commonly referred to as a synthetic cathinone, is a member of the β-keto phenethylamine class of compounds. These substances are structurally related to amphetamines and have garnered attention due to their psychoactive properties and potential for abuse. Understanding the biological activity of this compound is crucial for assessing its pharmacological effects, safety, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 1-(4-Fluorophenyl)-5-(methylamino)pentan-3-one features a pentanone backbone with a fluorophenyl group and a methylamino substituent. This structural configuration is significant as it influences the compound's interaction with biological systems.

Synthetic cathinones, including 1-(4-Fluorophenyl)-5-(methylamino)pentan-3-one, primarily exert their effects by interacting with monoamine transporters in the brain. They are known to inhibit the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism is similar to that of other stimulants like cocaine and amphetamines .

Pharmacological Effects

Research indicates that synthetic cathinones can produce stimulant effects, including increased energy, euphoria, and enhanced sociability. However, they may also lead to adverse effects such as anxiety, paranoia, and cardiovascular complications .

Toxicological Profile

The toxicological profile of 1-(4-Fluorophenyl)-5-(methylamino)pentan-3-one is still under investigation. However, data suggest that similar compounds can lead to neurotoxicity and other harmful effects due to excessive stimulation of monoamine systems .

Case Studies and Research Findings

Several studies have explored the effects of synthetic cathinones on human subjects and animal models:

  • Neuropharmacological Studies : A study highlighted the impact of synthetic cathinones on dopamine transporter (DAT) function using synaptosome assays. Results showed that these compounds could significantly inhibit dopamine uptake while also inducing release under certain conditions .
  • Behavioral Studies : Animal studies have demonstrated that administration of synthetic cathinones leads to hyperactivity and increased locomotion in rodents, indicative of stimulant effects similar to those observed with traditional amphetamines .
  • Clinical Observations : Reports from emergency departments have documented cases of severe agitation, tachycardia, and psychosis in individuals using synthetic cathinones, underscoring their potential for abuse and serious health risks .

Data Tables

Biological ActivityEffectReference
Dopamine Uptake InhibitionSignificant inhibition observed
Neurotoxicity PotentialEvidence suggests risk
Behavioral Effects in RodentsIncreased locomotion

Comparison with Similar Compounds

Research Findings and Data

Metabolic and Toxicological Considerations

  • Metabolism: Fluorinated cathinones like flephedrone undergo hepatic N-demethylation and hydroxylation, producing metabolites detectable in urine. The target compound’s longer chain may yield distinct Phase I/II metabolites .
  • Toxicity : Shorter-chain analogs (e.g., 4-CMC) are associated with agitation, tachycardia, and hyperthermia, while pentylone’s benzodioxolyl group correlates with serotonergic syndrome .

Q & A

Q. Table 1: Key Spectral Signatures for Characterization

Functional GroupNMR (1^1H)IR (cm1^{-1})Mass (m/z)
4-Fluorophenyl7.2–7.6 ppm (m)1220 (C-F)195.1 [M+H]
Methylamino (-NHCH3)2.5–3.0 ppm (s)3300 (N-H)
Ketone (C=O)1680–1720

Q. Table 2: Reaction Optimization Parameters

ParameterOptimal ConditionImpact on Yield
SolventAnhydrous THF↑ Purity (95%)
Temperature0–5°C (mesylation)↓ Racemization
CatalystLiAlH4 (stepwise)↑ Selectivity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.